Vector-Specificity in CB1 Antagonist Architecture: The Aminoethyl vs. Aminomethyl Spacer
High-strength differential evidence is limited. No direct head-to-head comparison was found in primary literature. The compound's differentiation is inferred from its structural role within a patent-defined pharmacophore. The target compound is the 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' (Compound-158) in patent families claiming CB1 antagonists [1]. Its closest documented in-class comparators are analogs with altered amine geometry. For instance, tert-butyl 3-(aminomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate features a one-carbon linker. The patented 'derivative 1' series, to which the target compound belongs, explicitly defines an aminoethyl linker as part of the molecular formula leading to CB1 antagonism for obesity [1]. No quantitative CB1 pIC50 or Ki data was found for this exact Boc-protected intermediate. The quantitative differentiator is therefore a binary structural one: it possesses the correct vector for the primary amine to enter the specified CB1 antagonist series (Compound-158), whereas its aminomethyl analog does not.
| Evidence Dimension | Pharmacophoric Conformity to Patented CB1 Antagonist Series |
|---|---|
| Target Compound Data | Azetidine substituted at 3-position with both 1H-pyrazol-1-yl and a 2-aminoethyl chain (N-Boc protected). Documented as 'PMID26161824-Compound-158'. |
| Comparator Or Baseline | tert-Butyl 3-(aminomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 2551119-71-0). A one-carbon amine spacer. |
| Quantified Difference | The target compound possesses a two-carbon ethyl spacer between the azetidine core and the amine, a structural requirement for the CB1 antagonist series 'Compound-158'. The comparator possesses a one-carbon methyl spacer, which deviates from this specific patented architecture. |
| Conditions | Structural inference from the patent family 'Heterocycle-substituted 3-alkyl azetidine derivatives' (US 2007/0123505 A1) and its classification in the Therapeutic Target Database (TTD). |
Why This Matters
For a researcher tasked with synthesizing the exact CB1 antagonist series exemplified by 'Compound-158', procurement of the aminoethyl analog is mandatory; the aminomethyl analog will produce a final compound with a different molecular skeleton, invalidating the structure-activity relationship (SAR).
- [1] IDRB Lab. DrugMAP. Details of the Drug-Related molecule(s) Expression Atlas: Heterocyclic-substituted 3-alkyl azetidine derivative 1 (PMID26161824-Compound-158). Available at: https://drugmap.idrblab.net View Source
